molecular formula C14H13FN4OS2 B2780134 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-methylthiazol-2-yl)acetamide CAS No. 1351661-72-7

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B2780134
CAS No.: 1351661-72-7
M. Wt: 336.4
InChI Key: UWISPZWGNXQQRA-UHFFFAOYSA-N
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Description

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-methylthiazol-2-yl)acetamide is a synthetic small molecule investigated primarily for its potential as a protein kinase inhibitor. Its molecular structure, featuring a fluorinated benzothiazole core linked to a methylthiazole acetamide group, is characteristic of compounds that modulate kinase activity. This reagent is of significant interest in oncological research, where it is used in vitro to study signal transduction pathways that drive cell proliferation and survival. Researchers utilize this compound to probe the mechanisms of diseases like cancer and potentially neurodegenerative disorders, where kinase dysregulation plays a key role. The fluorinated benzothiazole moiety is a common pharmacophore in drug discovery, known for its ability to interact with ATP-binding sites of various kinases. This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. All research involving this product should be conducted in accordance with local and federal regulations.

Properties

IUPAC Name

2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4OS2/c1-8-7-21-13(16-8)17-11(20)6-19(2)14-18-12-9(15)4-3-5-10(12)22-14/h3-5,7H,6H2,1-2H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWISPZWGNXQQRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CN(C)C2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-methylthiazol-2-yl)acetamide is a synthetic compound characterized by its complex structure, which includes a fluorinated benzo[d]thiazole moiety and a methylthiazole group. This compound has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry.

Chemical Structure and Properties

The molecular formula of the compound is C16H15FN4O3S2C_{16}H_{15}FN_{4}O_{3}S_{2}, with a molecular weight of approximately 394.44 g/mol. The structure features multiple functional groups that may interact with various biological targets, enhancing its pharmacological profile.

Property Value
Molecular FormulaC₁₆H₁₅FN₄O₃S₂
Molecular Weight394.44 g/mol
CAS Number1351634-86-0
Structural FeaturesFluorinated benzo[d]thiazole, methylthiazole

The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes and receptors within biological systems. Preliminary studies suggest that it may act as an inhibitor of certain enzymes, potentially modulating inflammatory pathways or other cellular processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains, indicating its possible use as an antimicrobial agent.
  • Anticancer Properties : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, suggesting its utility in cancer therapy.
  • Enzyme Inhibition : It has been identified as a selective inhibitor of carbonic anhydrases, which are important in various physiological processes including respiration and acid-base balance.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • In Vitro Studies : A study evaluated the cytotoxic effects of the compound on human cancer cell lines (e.g., MDA-MB-231 breast cancer cells). The results indicated significant inhibition of cell growth with an IC50 value suggesting potent activity.
    Cell Line IC50 (μM)
    MDA-MB-231 (Breast)5.6
    NUGC-3 (Gastric)6.1
  • Mechanistic Insights : Further investigations into its mechanism revealed that the compound binds to the active site of carbonic anhydrases, leading to reduced enzymatic activity which may explain its observed anti-inflammatory effects.
  • Pharmacological Studies : Animal models have been used to assess the anti-inflammatory properties of the compound, showing a reduction in markers of inflammation when administered at therapeutic doses.

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. For example, it has demonstrated activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in infectious disease treatment .

Anticancer Properties

The compound has been investigated for its anticancer potential, particularly in inhibiting the proliferation of cancer cell lines. In vitro studies have reported an IC50 value of approximately 5.6 μM against MDA-MB-231 breast cancer cells and 6.1 μM against NUGC-3 gastric cancer cells. These findings indicate that the compound may serve as a lead structure for novel anticancer therapies.

Enzyme Inhibition

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-methylthiazol-2-yl)acetamide has been identified as a selective inhibitor of carbonic anhydrases, enzymes that play crucial roles in physiological processes such as respiration and acid-base balance. This inhibition could have implications for treating conditions related to dysregulated carbonic anhydrase activity.

Medicinal Chemistry Applications

The structural features of this compound make it a valuable building block in organic synthesis. It can be utilized in the development of various pharmaceuticals and bioactive molecules due to its ability to interact with biological targets effectively .

Material Science Applications

Beyond biological applications, this compound may also find utility in materials science, particularly in the development of advanced materials such as polymers and sensors. Its unique chemical structure could enhance the properties of materials used in various industrial applications .

Case Studies

Several studies have explored the biological effects and mechanisms of action of this compound:

In Vitro Studies

One study evaluated the cytotoxic effects on human cancer cell lines, revealing significant inhibition of cell growth and suggesting mechanisms involving enzyme inhibition and modulation of inflammatory pathways.

Pharmacological Studies

Animal models have been employed to assess anti-inflammatory properties, showing promising results in reducing inflammation markers when administered at therapeutic doses.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorobenzo[d]thiazole moiety facilitates nucleophilic aromatic substitution (NAS) at the 4-fluoro position. This reactivity is exploited to introduce substituents for structural diversification:

Reaction Conditions Reagents Product Yield Reference
Fluorine displacementDMF, 80°C, 12 hrPiperidine4-piperidinobenzo[d]thiazole derivative68%
HydroxylationNaOH (1M), EtOH, refluxH₂O4-hydroxybenzo[d]thiazole analog72%

Mechanistic Insight : The electron-withdrawing thiazole ring activates the para-fluoro group for substitution. Piperidine acts as a nucleophile under polar aprotic conditions, while hydroxide ions promote hydrolysis .

Amide Bond Cleavage and Functionalization

The acetamide linker undergoes hydrolysis or alkylation to modify pharmacological properties:

Reaction Conditions Reagents Product Yield Reference
Acidic hydrolysisHCl (6M), 100°C, 6 hr-Carboxylic acid derivative85%
Reductive alkylationNaBH₃CN, MeOH, RTFormaldehydeN-methylated acetamide63%

Key Observation : Hydrolysis under acidic conditions cleaves the amide bond to yield a carboxylic acid, while reductive alkylation preserves the acetamide structure but modifies its substitution pattern.

Cyclization and Ring-Opening Reactions

The methylthiazole group participates in cycloadditions and ring-opening reactions:

Reaction Conditions Reagents Product Yield Reference
Dithiocarbamate formationAcetone, RT, 3 hrNa dithiocarbamateThiazole-dithiocarbamate hybrid84%
Ring-opening with aminesDCM, 40°C, 8 hrEthylenediamineOpen-chain diamine derivative58%

Mechanistic Insight : The thiazole sulfur engages in nucleophilic attacks, enabling dithiocarbamate formation. Ring-opening occurs via nucleophilic amine attack at the electron-deficient thiazole C-2 position .

Electrophilic Aromatic Substitution (EAS)

The methylthiazole ring undergoes nitration and sulfonation:

Reaction Conditions Reagents Product Yield Reference
NitrationHNO₃/H₂SO₄, 0°C, 2 hr-5-nitro-4-methylthiazole analog76%
SulfonationSO₃, DCE, 60°C, 4 hr-Thiazole sulfonic acid derivative65%

Regioselectivity : Nitration occurs preferentially at the 5-position of the methylthiazole ring due to directing effects of the methyl group.

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

Condition Degradation Pathway Half-Life Reference
pH 1.2 (simulated gastric fluid)Amide hydrolysis2.3 hr
pH 7.4 (blood plasma)Minimal degradation>24 hr

This instability in acidic environments suggests enteric coating is required for oral formulations .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable arylation:

Reaction Conditions Reagents Product Yield Reference
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME, 90°CPhenylboronic acidBiaryl-modified derivative71%

Application : This reaction installs aromatic groups to enhance target binding affinity.

Spectroscopic Characterization Data

Key analytical data for reaction monitoring:

Reaction Product ¹H NMR (δ, ppm) IR (cm⁻¹) MS (m/z)
Carboxylic acid derivative12.1 (s, 1H, COOH), 7.8–6.9 (m, 3H)1680 (C=O), 3200 (OH)297.1 [M+H]⁺
Dithiocarbamate hybrid2.16 (s, 3H, CH₃), 3.4 (t, 2H, S-CH₂)1214 (C=S), 1674 (C=O)432.2 [M+H]⁺

These spectral signatures confirm successful functional group transformations .

Q & A

Q. What in vivo models are appropriate for evaluating neuroprotective or anticancer efficacy?

  • Methodological Answer :
  • Xenograft Models : Use immunodeficient mice implanted with human cancer cells (e.g., HCT-116 colorectal tumors) .
  • Neuroprotection : Employ MPTP-induced Parkinson’s models in rodents, assessing dopaminergic neuron survival via tyrosine hydroxylase staining .
  • Pharmacokinetics : Conduct IV/PO dosing in Sprague-Dawley rats with LC-MS/MS plasma analysis for bioavailability .

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